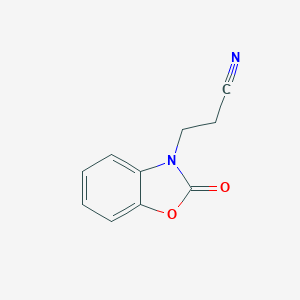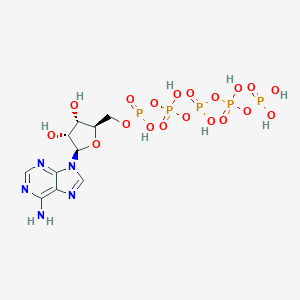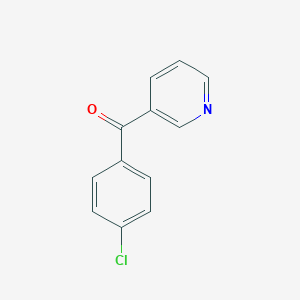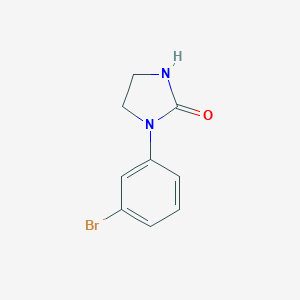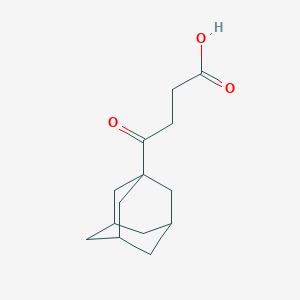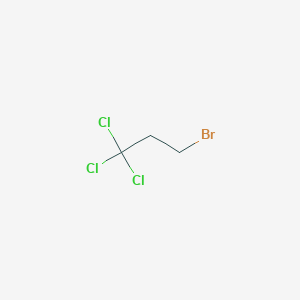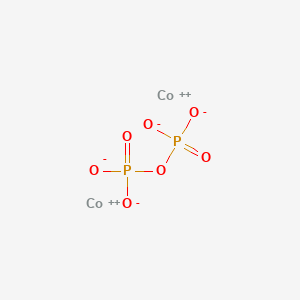
Dicobalt diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicobalt diphosphate (Co2P2O7) is a compound that has been widely studied for its potential applications in various scientific fields. It is a highly stable and water-insoluble compound that has attracted the attention of researchers due to its unique properties.
Applications De Recherche Scientifique
Dicobalt diphosphate has been studied for its potential applications in various scientific fields, including catalysis, electrochemistry, and biomedicine. In catalysis, dicobalt diphosphate has been shown to be an effective catalyst for the oxidation of alcohols and the reduction of nitro compounds. In electrochemistry, dicobalt diphosphate has been used as an electrode material for the detection of glucose and hydrogen peroxide. In biomedicine, dicobalt diphosphate has been studied for its potential as an anticancer agent.
Mécanisme D'action
The mechanism of action of dicobalt diphosphate is not well understood. However, it is believed that it may act as a redox mediator, facilitating electron transfer reactions. It has also been suggested that dicobalt diphosphate may induce apoptosis in cancer cells by disrupting mitochondrial function.
Effets Biochimiques Et Physiologiques
Dicobalt diphosphate has been shown to have low toxicity in vitro and in vivo. However, its long-term effects on human health are not well understood. In animal studies, dicobalt diphosphate has been shown to have antioxidant and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
Dicobalt diphosphate has several advantages for lab experiments, including its stability, water-insolubility, and ease of synthesis. However, its low solubility can make it difficult to work with in aqueous solutions. Additionally, its potential toxicity requires careful handling and disposal.
Orientations Futures
There are several future directions for research on dicobalt diphosphate. One potential direction is the development of new synthesis methods that improve the solubility and stability of the compound. Another potential direction is the exploration of its potential applications in biomedicine, including as an anticancer agent. Additionally, further studies are needed to understand its long-term effects on human health.
Conclusion:
Dicobalt diphosphate is a compound that has attracted the attention of researchers due to its unique properties and potential applications in various scientific fields. While its mechanism of action and long-term effects on human health are not well understood, it has shown promise as a catalyst, electrode material, and potential anticancer agent. Further research is needed to fully understand its potential and limitations.
Méthodes De Synthèse
Dicobalt diphosphate can be synthesized through a variety of methods, including hydrothermal synthesis, sol-gel synthesis, and solid-state synthesis. The hydrothermal method involves the reaction of cobalt nitrate hexahydrate and ammonium hydrogen phosphate in water at high temperature and pressure. The sol-gel method involves the reaction of cobalt chloride and ammonium hydrogen phosphate in an organic solvent followed by drying and calcination. The solid-state method involves the reaction of cobalt oxide and ammonium hydrogen phosphate at high temperature.
Propriétés
Numéro CAS |
14640-56-3 |
|---|---|
Nom du produit |
Dicobalt diphosphate |
Formule moléculaire |
Co2O7P2 |
Poids moléculaire |
291.81 g/mol |
Nom IUPAC |
cobalt(2+);phosphonato phosphate |
InChI |
InChI=1S/2Co.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+2;/p-4 |
Clé InChI |
JECJVZVHLPZRNM-UHFFFAOYSA-J |
SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Co+2].[Co+2] |
SMILES canonique |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Co+2].[Co+2] |
Autres numéros CAS |
14640-56-3 |
Pictogrammes |
Irritant; Health Hazard; Environmental Hazard |
Synonymes |
dicobalt diphosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



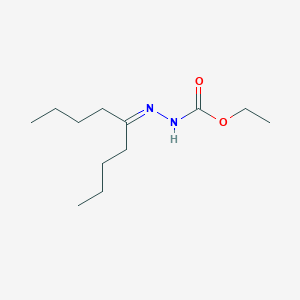
![(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde](/img/structure/B85197.png)
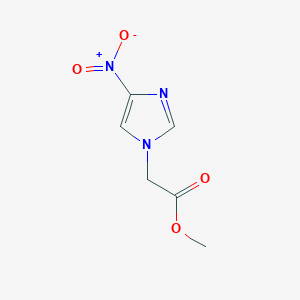
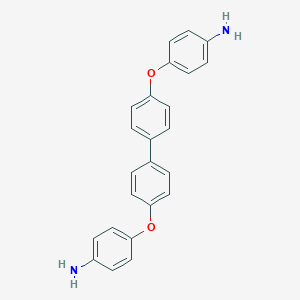
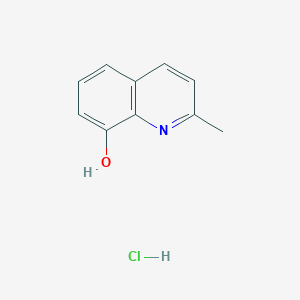
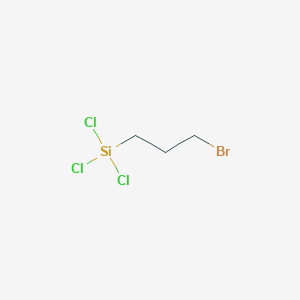
![5-Nitrobenzo[c]isothiazol-3-amine](/img/structure/B85209.png)
![9-Azabicyclo[6.1.0]non-8-ene](/img/structure/B85213.png)
